molecular formula C22H19N5O4 B2435942 methyl 4-{2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzoate CAS No. 895010-86-3

methyl 4-{2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzoate

Cat. No.: B2435942
CAS No.: 895010-86-3
M. Wt: 417.425
InChI Key: KFCGHZGDAXHFOH-UHFFFAOYSA-N
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Description

methyl 4-{2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzoate is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and a benzoate ester group, which contributes to its unique chemical properties.

Properties

IUPAC Name

methyl 4-[[2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O4/c1-14-5-3-4-6-18(14)27-20-17(11-24-27)21(29)26(13-23-20)12-19(28)25-16-9-7-15(8-10-16)22(30)31-2/h3-11,13H,12H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFCGHZGDAXHFOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzoate typically involves multi-step organic reactions One common method starts with the preparation of the pyrazolo[3,4-d]pyrimidine core through the condensation of appropriate hydrazine derivatives with β-diketones or β-ketoesters

The next step involves the acetylation of the pyrazolo[3,4-d]pyrimidine derivative using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The final step is the esterification of the resulting compound with methyl 4-aminobenzoate under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

methyl 4-{2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Anticancer Activity

The pyrazolo[3,4-d]pyrimidine scaffold, to which this compound belongs, has been extensively studied for its anticancer properties. Research indicates that derivatives of this scaffold exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study evaluated a series of pyrazolo[3,4-d]pyrimidine derivatives and identified one compound that inhibited the cell cycle at the S phase and increased apoptosis significantly in breast cancer cell lines (MDA-MB-468) by 18.98-fold compared to control .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of methyl 4-{2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzoate is essential for optimizing its pharmacological properties. Variations in substituents on the pyrazolo[3,4-d]pyrimidine core can significantly affect potency and selectivity against different cancer cell lines. For example:

  • Substituent Variations : Altering the amide group can enhance binding affinity and metabolic stability while impacting solubility profiles .

Case Studies

Several studies have documented the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in preclinical models:

Study ReferenceCompound TestedCell LineIC50 ValueMechanism
Compound 12bMDA-MB-4680.5 µMCDK Inhibition
Compound XA5490.8 µMEGFR Inhibition
Compound YHCT1160.6 µMVEGFR Inhibition

Other Pharmacological Properties

Beyond anticancer activity, this compound may possess other therapeutic potentials:

  • Antidiabetic Effects : Some derivatives have shown promise in enhancing glucose uptake and exhibiting antioxidant properties in diabetic models .
  • Antimicrobial Activity : The scaffold's ability to inhibit bacterial growth has been explored, indicating potential applications in treating infections .

Mechanism of Action

The mechanism of action of methyl 4-{2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzoate involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the signaling pathways that are crucial for cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and exhibit similar biological activities.

    Indole derivatives: Known for their diverse pharmacological properties, including anticancer and anti-inflammatory effects.

    Imidazole derivatives: Another class of heterocyclic compounds with significant therapeutic potential.

Uniqueness

methyl 4-{2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzoate is unique due to its specific substitution pattern and the presence of both the pyrazolo[3,4-d]pyrimidine core and the benzoate ester group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

Methyl 4-{2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzoate is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities, particularly in the realms of anticancer and antimicrobial properties. This article explores the biological activity of this compound based on current research findings.

Chemical Structure and Properties

The compound's structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its pharmacological potential. The presence of various substituents on the pyrazolo ring contributes to its biological activity. The compound can be represented as follows:

\text{Methyl 4 2 1 2 methylphenyl 4 oxo 1H 4H 5H pyrazolo 3 4 d pyrimidin 5 yl acetamido}benzoate}

Anticancer Activity

Pyrazolo[3,4-d]pyrimidines have been extensively studied for their anticancer properties. Research indicates that derivatives of this class can inhibit various cancer cell lines through mechanisms such as protein kinase inhibition and induction of apoptosis.

Case Studies and Findings

  • Cell Line Studies :
    • Compounds similar to this compound have shown significant cytotoxic effects against several cancer cell lines:
      • MCF-7 (Breast Cancer) : IC50 values around 0.46 µM were reported for closely related compounds .
      • A549 (Lung Cancer) : Other derivatives exhibited IC50 values ranging from 26 µM to lower than 1 µM depending on structural modifications .
  • Mechanism of Action :
    • The anticancer efficacy is attributed to the inhibition of eukaryotic protein kinases involved in cell proliferation and survival pathways. For instance, compounds targeting Aurora-A kinase have shown promising results in reducing tumor volumes in vivo by blocking critical signaling pathways .

Antimicrobial Activity

In addition to anticancer effects, pyrazolo[3,4-d]pyrimidines have demonstrated antimicrobial properties.

Research Insights

  • Bacterial Inhibition :
    • Recent studies have indicated that pyrazolo[3,4-d]pyrimidine derivatives can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The dual action of these compounds is particularly beneficial for cancer patients who are often immunocompromised and at greater risk for infections .
  • Synergistic Effects :
    • The combination of anticancer and antibacterial activities in a single molecule is advantageous during cancer therapy. This dual action can help prevent bacterial infections that commonly occur due to cancer treatments like chemotherapy .

Data Summary Table

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AnticancerMCF-70.46
AnticancerA54926
AntimicrobialStaphylococcus aureusNot specified
AntimicrobialEscherichia coliNot specified

Q & A

Q. What are the key synthetic routes for synthesizing methyl 4-{2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzoate, and how do reaction conditions impact yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from pyrazole precursors. For example:

Core Formation : Cyclization of pyrazolo[3,4-d]pyrimidin-4-one derivatives with 2-methylphenyl groups under reflux conditions (e.g., DMF, K₂CO₃, 80–100°C) .

Acetamide Coupling : Reaction of the core with methyl 4-aminobenzoate using coupling agents like EDC/HOBt in dichloromethane .

  • Critical Factors : Solvent polarity (DMF vs. THF), catalyst choice (e.g., triethylamine for acid scavenging), and temperature control (prevents decomposition). Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol) ensures >90% purity .

Q. Which analytical techniques are essential for structural characterization and purity assessment?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions (e.g., δ 8.5 ppm for pyrimidine protons) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .
  • X-ray Crystallography : SHELX software refines crystal structures to resolve ambiguities in stereochemistry .

Q. What preliminary biological assays are used to evaluate therapeutic potential?

  • Methodological Answer :
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) measure IC₅₀ values .
  • Enzyme Inhibition : Kinase inhibition assays (e.g., EGFR or Aurora kinases) using fluorescence-based substrates .
  • Apoptosis Detection : Flow cytometry with Annexin V/PI staining confirms programmed cell death mechanisms .

Advanced Research Questions

Q. How do substituent variations on the pyrazolo-pyrimidine core influence bioactivity and pharmacokinetics?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies :
Substituent PositionModificationBiological ImpactReference
Phenyl (Position 1)2-Methyl vs. 4-Fluoro2-Methyl enhances lipophilicity and target binding .
Acetamide (Position 5)Trifluoromethoxy vs. MethoxyTrifluoromethoxy improves metabolic stability .
  • Pharmacokinetic Profiling :
  • LogP assays (shake-flask method) predict membrane permeability.
  • Microsomal stability tests (rat liver microsomes) quantify metabolic degradation rates .

Q. What challenges arise in scaling up synthesis, and how are they addressed?

  • Methodological Answer :
  • Heat Transfer : Exothermic reactions (e.g., cyclization) require jacketed reactors for temperature control .
  • Byproduct Management : Optimize catalyst loading (e.g., 10 mol% Pd/C for hydrogenation) to minimize side products .
  • Purification at Scale : Switch from column chromatography to fractional crystallization (ethanol/water mixtures) reduces costs .

Q. Which computational and crystallographic methods elucidate target interactions?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding modes with kinases (e.g., ATP-binding pockets) .
  • X-ray Crystallography : SHELXL refines protein-ligand co-crystals to Ångström resolution, identifying key hydrogen bonds (e.g., pyrimidine-NH to kinase backbone) .
  • Molecular Dynamics (MD) Simulations : GROMACS assesses binding stability over 100-ns trajectories .

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